Yucalexin P17

Description

Overview of Diterpenoids and their Significance in Plant Chemistry and Biology

Diterpenoids are a large and structurally diverse class of natural products built from a 20-carbon (C20) skeleton. nih.govresearchgate.net Their biosynthesis originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed through the condensation of four five-carbon isoprene (B109036) units. nih.govnih.gov This shared biosynthetic origin gives rise to an astonishing variety of molecular scaffolds, including linear, cyclic, and polycyclic structures.

In the context of plant biology, diterpenoids are crucial mediators of ecological interactions and internal physiological processes. nih.govunn.edu.ng Many function as key components of plant defense systems. researchgate.net They can act as phytoalexins, which are low-molecular-weight antimicrobial compounds produced by plants in response to pathogen attack or other stressors. nih.gov For example, rice (Oryza sativa) produces at least 14 different diterpene phytoalexins to defend against fungal pathogens. nih.govnih.gov Diterpenoids also serve as deterrents to herbivores and can be involved in signaling pathways that regulate plant growth and development. cabidigitallibrary.org The significant biological activities exhibited by this class of compounds make them a rich source for phytochemical investigation. researchgate.net

Contextualization of Yucalexin P-17 within the ent-Pimarane Diterpenoid Family

Yucalexin P-17 belongs to the pimarane (B1242903) family of tricyclic diterpenoids. nih.gov The pimarane skeleton is a characteristic three-ring structure that serves as the foundation for numerous derivatives isolated from plants and fungi. nih.govresearchgate.net Pimarane-type diterpenoids are further classified based on their stereochemistry, with the prefix "ent-" indicating that the compound is the enantiomer of the more common stereochemical series. researchgate.net Therefore, Yucalexin P-17 is an ent-pimarane diterpenoid.

The ent-pimarane family is a significant subgroup, with numerous members isolated from various plant species, particularly within the Asteraceae family, such as Siegesbeckia and Aldama species. nih.govtandfonline.commdpi.comnih.gov These compounds are often characterized by hydroxylations, oxidations, and other functionalizations at various positions on the core tricyclic framework, leading to a wide array of distinct molecules. The specific arrangement of functional groups on the ent-pimarane scaffold is critical to the biological activity of each compound.

Historical Perspective of Yucalexin P-17 Discovery and Isolation

The name "Yucalexin" suggests its origin as a phytoalexin from a plant in the Yucca genus. Phytoalexins are typically isolated after exposing plant tissues to a biotic or abiotic elicitor, such as a fungal pathogen, which induces the synthesis of these defense compounds. The isolation process generally involves extraction of the elicited plant material with organic solvents, followed by extensive chromatographic separation techniques to purify individual compounds. The structure of a newly isolated compound like Yucalexin P-17 is then determined using comprehensive spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which reveal the precise connectivity and stereochemistry of the atoms within the molecule.

Below is a data table summarizing the key chemical properties of Yucalexin P-17.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₃ uni.luchemfaces.com |

| CAS Number | 119642-82-9 chemfaces.com |

| Monoisotopic Mass | 318.21948 Da uni.lu |

| Chemical Class | ent-Pimarane Diterpenoid |

| Synonyms | 7-ethenyl-2,6-dihydroxy-1,1,4a,7-tetramethyl-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one uni.lu |

Rationale for Comprehensive Academic Investigation of Yucalexin P-17

The academic interest in Yucalexin P-17 is driven by the established biological activities of the broader ent-pimarane diterpenoid family. Compounds with this core structure have been the subject of numerous pharmacological studies and have demonstrated a range of significant effects. For instance, various ent-pimarane and related ent-kaurane diterpenoids have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in microglia, suggesting potential applications in addressing neuroinflammation. nih.gov

Furthermore, members of this diterpenoid class have been evaluated for antiprotozoal activity against parasites such as Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani. mdpi.com Research has also uncovered cytotoxic effects of certain ent-pimarane diterpenoids against various cancer cell lines. acs.org Given that Yucalexin P-17 is a phytoalexin, it is inherently expected to possess antimicrobial properties, a common characteristic for this type of plant defense compound. The diverse bioactivities associated with its structural relatives provide a strong rationale for a thorough investigation into the specific biological and chemical properties of Yucalexin P-17.

Structure

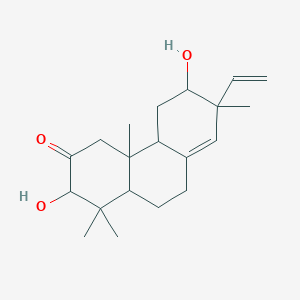

2D Structure

Properties

IUPAC Name |

7-ethenyl-2,6-dihydroxy-1,1,4a,7-tetramethyl-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-6-19(4)10-12-7-8-15-18(2,3)17(23)14(21)11-20(15,5)13(12)9-16(19)22/h6,10,13,15-17,22-23H,1,7-9,11H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNGHMJLXXXEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=CC(C(CC3C2(CC(=O)C1O)C)O)(C)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yucalexin P17 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119642-82-9 | |

| Record name | Yucalexin P17 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Distribution, and Ecological Context of Yucalexin P 17

Botanical Sources of Yucalexin P-17 Isolation

Yucalexin P-17, a diterpenoid, has been primarily isolated from specific plant species, highlighting the targeted distribution of this compound in the botanical world.

Elateriospermum tapos as a Primary Source Organism

The principal botanical source of Yucalexin P-17 is Elateriospermum tapos, a tree belonging to the Euphorbiaceae family. nih.gov Scientific investigations have successfully isolated this compound from the stems of this plant. nih.gov The presence of Yucalexin P-17 in E. tapos is a key aspect of the plant's chemical profile, which also includes a variety of other terpenoids and secondary metabolites.

Other Botanical Genera and Species Associated with Yucalexin-Type Compounds

While Elateriospermum tapos is the definitive source of Yucalexin P-17, the broader family of yucalexin compounds is not exclusive to this species. Other yucalexin-type compounds have been identified in other plant genera, most notably Manihot. Manihot esculenta, commonly known as cassava, is another member of the Euphorbiaceae family and has been found to produce various yucalexins. This indicates a chemotaxonomic link within the Euphorbiaceae family for the production of this class of defensive compounds.

| Compound | Botanical Source(s) | Family |

| Yucalexin P-17 | Elateriospermum tapos nih.govnih.gov | Euphorbiaceae |

| Other Yucalexins | Manihot esculenta (Cassava) | Euphorbiaceae |

Ecological Roles of Yucalexin P-17 in Plant Defense Mechanisms

Yucalexin P-17 is not merely a passive chemical constituent of its host plant; it plays an active role in the plant's interaction with its environment, particularly in defense against various stressors.

Role as a Phytoalexin or Defensive Metabolite

Yucalexin P-17 is classified as a phytoalexin, a group of low molecular weight, antimicrobial compounds that are synthesized by plants and accumulate at sites of infection or stress. nih.govijsrm.net Phytoalexins are a key component of the plant's induced defense system. Their production is triggered by pathogen attack, and they act to inhibit the growth and development of the invading microorganisms. The chemical structure of Yucalexin P-17, a diterpenoid, is consistent with many other known phytoalexins that exhibit antimicrobial properties. The synthesis of these compounds is a direct response to biotic challenges, serving as a chemical barrier to infection.

Biosynthesis of Yucalexin P 17

Proposed Precursor Pathways for ent-Pimarane Diterpenoids

The biosynthesis of all terpenoids, including the ent-pimarane diterpenoid yucalexin P-17, originates from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized through distinct pathways in different cellular compartments.

Involvement of the Mevalonate (B85504) Pathway in Diterpene Biosynthesis

The mevalonate (MVA) pathway is a critical metabolic route for the production of IPP and DMAPP, primarily operating in the cytoplasm and endoplasmic reticulum of plant and fungal cells. mdpi.com This pathway is generally responsible for supplying the precursors for sesquiterpenes and triterpenes, but it also contributes to diterpenoid biosynthesis. plos.org The MVA pathway commences with the condensation of three molecules of acetyl-CoA and proceeds through a series of enzymatic reactions to produce mevalonate, which is then pyrophosphorylated and decarboxylated to yield IPP. mdpi.combeilstein-journals.orgbeilstein-journals.org

The key steps and enzymes of the MVA pathway are summarized below:

| Step | Reactant(s) | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate | Diphosphomevalonate decarboxylase (PMD) | Isopentenyl diphosphate (IPP) |

| 7 | Isopentenyl diphosphate (IPP) | Isopentenyl diphosphate isomerase (IDI) | Dimethylallyl diphosphate (DMAPP) |

This table summarizes the enzymatic cascade of the Mevalonate (MVA) pathway, starting from Acetyl-CoA to the universal C5 isoprenoid precursors, IPP and DMAPP. beilstein-journals.orgbeilstein-journals.org

IPP and DMAPP are then sequentially condensed to form larger prenyl diphosphates. For diterpenoids like yucalexin P-17, this involves the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), from one molecule of DMAPP and three molecules of IPP. nih.govresearchgate.net

Role of the Glycolysis Pathway in Precursor Formation

The glycolysis pathway is a fundamental metabolic process that breaks down glucose to produce pyruvate (B1213749), ATP, and NADH. wikipedia.orgnih.gov This pathway, occurring in the cytosol, is indirectly but critically linked to diterpenoid biosynthesis as it supplies the initial carbon source for the MVA pathway. nih.govkhanacademy.org

Enzymatic Steps and Key Enzymes in Yucalexin P-17 Biosynthesis

Following the generation of the C20 precursor GGPP, the biosynthesis of yucalexin P-17 proceeds through a series of specific enzymatic reactions that first establish the core carbon skeleton and then decorate it with functional groups.

Diterpene Synthases and Cyclases in Scaffold Formation

The formation of the characteristic tricyclic ent-pimarane skeleton from the linear GGPP precursor is catalyzed by diterpene synthases (diTPSs), also known as diterpene cyclases. nih.gov This crucial step transforms the acyclic substrate into a complex polycyclic structure. The cyclization cascade is typically a two-step process:

Class II diTPS: The process is initiated by a class II diTPS that protonates the terminal double bond of GGPP, inducing a cyclization reaction to form a bicyclic intermediate, typically (+)-copalyl diphosphate (CPP) for the formation of many diterpenoids. For ent-pimarane biosynthesis, the intermediate is the enantiomeric ent-copalyl diphosphate (ent-CPP). beilstein-journals.org

Class I diTPS: The ent-CPP intermediate is then handed off to a class I diTPS. This enzyme facilitates the removal of the diphosphate group, generating a carbocation that triggers a second cyclization and rearrangement cascade, ultimately forming the tricyclic ent-pimara-8(14),15-diene (B1254163) scaffold. nih.govnih.gov

In some organisms, particularly fungi, these two catalytic functions may be combined into a single bifunctional diTPS enzyme. nih.govresearchgate.net

Cytochrome P450 Enzymes in Functionalization

Once the core hydrocarbon skeleton of ent-pimarane is assembled, its structural diversity is vastly expanded through the action of cytochrome P450 monooxygenases (CYPs or P450s). nih.govmdpi.com These heme-containing enzymes are pivotal in the functionalization of the diterpene scaffold, catalyzing a wide range of oxidation reactions. nih.govmdpi.com

P450s introduce hydroxyl groups (-OH) at specific, sterically accessible, and chemically reactive positions on the ent-pimarane ring system. nih.gov This hydroxylation is a critical step in the biosynthesis of yucalexin P-17, as it creates the attachment points for further modifications and contributes to the final biological activity of the molecule. The regioselectivity and stereoselectivity of these P450 enzymes are key determinants of the final structure of the specific diterpenoid being synthesized. mdpi.com

Acetyltransferases and Other Modifying Enzymes

The final steps in the biosynthesis of yucalexin P-17 involve tailoring reactions catalyzed by various modifying enzymes. After hydroxylation by P450s, the molecule can undergo further functionalization. Acetyltransferases are a prominent class of such enzymes. They utilize acetyl-CoA as a donor molecule to catalyze the O-acetylation of hydroxyl groups, converting them into acetate (B1210297) esters.

This addition of acetyl groups can significantly alter the polarity, solubility, and biological properties of the diterpenoid. Other modifying enzymes, such as methyltransferases or glycosyltransferases, could also play a role in the late stages of biosynthesis for other related compounds, further diversifying the chemical landscape of ent-pimarane diterpenoids.

Genetic Regulation of Yucalexin P-17 Biosynthetic Genes

The production of yucalexins, like other phytoalexins, is transient and tightly regulated at the level of gene transcription, often in response to pathogen attack or abiotic stress. jordan.im The activation of biosynthetic genes is controlled by a sophisticated network of signaling pathways and transcription factors (TFs) that bind to specific cis-regulatory elements in the promoter regions of these genes. jordan.imnih.gov

Several families of transcription factors are known to be involved in regulating phytoalexin biosynthesis, and by extension, are implicated in the production of Yucalexin P-17. jordan.im These include the WRKY, MYB, bHLH (basic helix-loop-helix), AP2/ERF (APETALA2/ethylene responsive factor), NAC, and bZIP families. jordan.im For instance, WRKY TFs have been shown to regulate diterpene synthase genes, which are critical for the formation of the core diterpenoid skeleton. researchgate.net The promoters of many terpene synthase genes contain W-box elements, which are the binding sites for WRKY TFs. researchgate.net

In response to pathogen-associated molecular patterns (PAMPs), plant immune systems trigger a signaling cascade that leads to the activation of these TFs. jordan.imnih.gov These TFs then orchestrate the expression of the necessary biosynthetic genes, including cytochrome P450 monooxygenases (CYPs) and diterpene synthases, which catalyze key steps in the formation of the cassane skeleton of yucalexins. researchgate.net The organization of these genes into biosynthetic gene clusters (BGCs) on the chromosome allows for their coordinated regulation, ensuring the efficient and timely production of the defense compound. nih.govresearchgate.net

Table 1: Key Transcription Factor Families in Phytoalexin Biosynthesis

| Transcription Factor Family | Abbreviation | Function in Biosynthesis Regulation |

|---|---|---|

| WRKY | WRKY | Binds to W-box elements in the promoters of terpene synthase genes, often acting as a primary activator. jordan.imresearchgate.net |

| Myeloblastosis-related | MYB | Can act as both an essential activator and a repressor of different biosynthetic pathway genes. jordan.im |

| Basic Helix-Loop-Helix | bHLH | Often works in concert with other TFs to regulate complex biosynthetic pathways. jordan.im |

| APETALA2/Ethylene Responsive Factor | AP2/ERF | Integrates signals from ethylene, a key defense hormone, to modulate gene expression. jordan.im |

| NAM, ATAF, CUC | NAC | Involved in regulating the expression of genes downstream in the defense signaling pathway. jordan.im |

| Basic Leucine Zipper | bZIP | Can regulate phytoalexin production, as seen with OsTGAP1's role in momilactone accumulation in rice. mdpi.com |

Comparative Biosynthesis with Related Diterpenoids and Triterpenoids (e.g., Quassinoids)

The biosynthesis of Yucalexin P-17, a cassane diterpenoid, shares initial steps with other terpenoids but diverges significantly, particularly when compared to triterpenoids like quassinoids. nih.govnih.gov The fundamental difference lies in the precursor molecule and the subsequent cyclization and modification steps.

Diterpenoids, including Yucalexin P-17, are derived from the C20 precursor geranylgeranyl diphosphate (GGPP). nih.gov The formation of the characteristic cassane skeleton is initiated by diterpene synthases, which cyclize GGPP into various intermediate structures. These are then further modified by enzymes like cytochrome P450s to produce the final yucalexin molecule.

In contrast, triterpenoids and their derivatives, such as quassinoids, originate from a C30 precursor, squalene (B77637). nih.govresearchgate.net The biosynthesis of squalene occurs via the mevalonate (MVA) pathway, which involves the head-to-head condensation of two farnesyl diphosphate (FPP) molecules. nih.gov Squalene is then oxidized to 2,3-oxidosqualene, which is cyclized by oxidosqualene cyclases (OSCs) into a vast array of triterpene skeletons. researchgate.netresearchgate.net Quassinoids are highly degraded triterpenoids, meaning their initial C30 backbone undergoes extensive oxidative cleavage and rearrangement to form their complex structures.

The distinction between these pathways highlights the evolutionary divergence of plant secondary metabolism. While both pathways utilize common isoprenoid building blocks (isopentenyl diphosphate and dimethylallyl diphosphate), they employ different core precursors (GGPP vs. squalene) and distinct classes of cyclases and tailoring enzymes to generate a vast diversity of chemical structures. nih.gov

Table 2: Comparison of Diterpenoid and Triterpenoid Biosynthetic Pathways

| Feature | Diterpenoid Biosynthesis (e.g., Yucalexin P-17) | Triterpenoid Biosynthesis (e.g., Quassinoids) |

|---|---|---|

| Precursor Molecule | C20 Geranylgeranyl Diphosphate (GGPP) | C30 Squalene (from two C15 Farnesyl Diphosphate units) nih.govresearchgate.net |

| Initial Pathway | Methylerythritol 4-phosphate (MEP) pathway (primarily in plastids) | Mevalonate (MVA) pathway (primarily in cytoplasm/ER) nih.gov |

| Key Cyclization Enzymes | Diterpene Synthases (diTPS) | Oxidosqualene Cyclases (OSCs) researchgate.net |

| Core Skeleton | C20 Diterpene scaffold (e.g., cassane) nih.gov | C30 Triterpene scaffold (e.g., dammarane, tirucallane) nih.gov |

| Final Modifications | Oxidation, hydroxylation, etc., by CYPs and other enzymes. | Extensive oxidation, cleavage, and rearrangement to form degraded triterpenoids like quassinoids. researchgate.net |

Biological Activities and Molecular Mechanisms of Action of Yucalexin P 17

In Vitro Cytotoxicity Studies of Yucalexin P-17

The potential of a compound to selectively destroy cancer cells is a primary focus of oncological research. The cytotoxicity of Yucalexin P-17 has been evaluated against several human cancer cell lines to determine its anti-cancer potential.

Evaluation against Various Cancer Cell Lines (e.g., NCI-H187, KB, BC)

In a study investigating constituents from Elateriospermum tapos, Yucalexin P-17 was isolated and tested for its cytotoxic effects against three human cancer cell lines: small cell lung cancer (NCI-H187), oral cavity cancer (KB), and breast cancer (BC). dovepress.commdpi.combiocrick.com The results of this in vitro screening indicated that Yucalexin P-17 was inactive against all three cell lines at a concentration of 10 µg/mL. dovepress.commdpi.com

Antimicrobial Activities of Yucalexin P-17 and Analogs

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents from natural sources. However, based on the available scientific literature, there is no specific data on the in vitro efficacy of Yucalexin P-17 against bacterial or fungal strains.

In vitro Efficacy against Bacterial Strains

No studies were found that specifically investigated the in vitro antibacterial activity of Yucalexin P-17. Therefore, there is no data available to report on its efficacy against any bacterial strains.

In vitro Efficacy against Fungal Pathogens

Similarly, there is a lack of research on the antifungal properties of Yucalexin P-17. No published studies have evaluated its in vitro efficacy against any fungal pathogens.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is crucial for the development of any new therapeutic compound. However, for Yucalexin P-17, there is currently no available research detailing its molecular targets or the pathways through which it might exert any biological effects. The lack of significant cytotoxic and, reportedly, antimicrobial activity may have limited further investigation into its mechanisms of action.

Potential Cellular Targets and Signaling Pathways

Specific cellular targets and the signaling pathways modulated by yucalexin P-17 have not been extensively documented. General research on structurally similar diterpenoids suggests that these compounds can influence various signaling pathways crucial for cell survival and proliferation, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer. However, direct evidence linking yucalexin P-17 to the modulation of these or other specific pathways is not yet available. Further investigation is required to identify the precise molecular targets and signaling cascades affected by this compound.

Interaction with Enzymes or Receptors

There is currently no specific data in the accessible scientific literature detailing the direct interaction of yucalexin P-17 with specific enzymes or receptors. The functional groups and stereochemistry of yucalexin P-17 suggest potential for interactions with various biological macromolecules, but these interactions have not been experimentally verified. Research on other diterpenoids has shown inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. However, it remains to be determined if yucalexin P-17 exhibits similar inhibitory activities.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Anti-cholinesterase, where in vitro or non-human in vivo)

Scientific literature lacks specific studies on the anti-inflammatory or anti-cholinesterase activities of purified yucalexin P-17. While some plants from which yucalexins are isolated have been noted for their traditional use in treating inflammatory conditions, direct experimental evidence of these properties for yucalexin P-17 is absent. The general class of diterpenoids is known to encompass compounds with a wide array of biological effects, including anti-inflammatory action. nih.gov However, without specific in vitro or in vivo studies on yucalexin P-17, any discussion of its anti-inflammatory or anti-cholinesterase potential would be purely speculative.

Structure Activity Relationship Sar Studies of Yucalexin P 17 and Its Derivatives

Design and Synthesis of Yucalexin P-17 Analogs for SAR Probing

The design and synthesis of yucalexin P-17 analogs are central to probing its SAR. This process involves creating a series of related compounds with systematic structural variations to assess the impact of these changes on biological activity.

To understand the role of specific functional groups, researchers systematically modify them and evaluate the resulting derivatives. For example, if yucalexin P-17 possesses hydroxyl groups, their esterification, etherification, or oxidation could be explored to assess their contribution to activity. Similarly, modifications to double bonds, aromatic rings, or other functional moieties would be undertaken. Studies on related compounds, such as cinnamic acid esters, have demonstrated that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety significantly influence biological activity plos.org. Such systematic modifications allow for the identification of pharmacophores – the essential structural features required for biological activity.

Stereochemistry, referring to the three-dimensional arrangement of atoms in a molecule, often plays a critical role in biological activity. Chiral natural products, like many diterpenoids, can exhibit stereoisomers (enantiomers and diastereomers) that interact differently with chiral biological targets such as enzymes and receptors nih.govnih.gov. SAR studies would therefore involve synthesizing and testing different stereoisomers of yucalexin P-17 or its analogs to determine if specific spatial configurations are required for optimal activity. Research on other natural products has shown that stereochemistry can lead to significant differences in biological potency, with natural isomers often being the most active nih.gov.

Computational Approaches in SAR Analysis

Computational methods provide powerful tools to predict, analyze, and understand SAR, often complementing experimental studies.

Molecular docking is a computational technique used to predict how a ligand (yucalexin P-17 or its analogs) binds to a target receptor or enzyme plos.orgnih.govnih.govmdpi.com. By simulating the binding process, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) between the molecule and its target. This information helps elucidate the molecular basis of activity and guides the design of new analogs with improved binding affinity and specificity. For example, docking studies can reveal which functional groups or structural features are critical for fitting into the active site of a target protein nih.govmdpi.commdpi.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity wikipedia.orgmedcraveonline.comijaar.orgmdpi.com. QSAR models use molecular descriptors (physicochemical properties or structural features) as independent variables (X) to predict a biological response (Y), such as potency (e.g., IC50 values). These models can summarize known SAR data and predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective agents medcraveonline.commdpi.comnih.gov. For instance, QSAR analysis can identify specific molecular descriptors, such as electronic properties, lipophilicity (logP), or steric parameters, that are crucial for activity nih.govresearchgate.netcmu.ac.th.

Compound List:

Yucalexin P-17

The performed searches have provided context regarding diterpenoid classes such as labdanes, clerodanes, abietanes, and norditerpenes, including their general biological activities and some SAR principles within their respective families. For instance, studies have indicated that structural modifications in labdane (B1241275) diterpenoids can influence their cytotoxic activities, with some compounds showing potency comparable to Taxol. Cleistanthane diterpenoids, a class to which Yucalexin P-17 belongs, are known for their 6/6/6 tricycle system, various functional groups, and a range of biological activities, including cytotoxic effects. SAR studies on other diterpenoid classes suggest that specific functional groups (e.g., methoxy, epoxy) can be activating, while others (e.g., sugar moieties) might be inactivating. Abietane diterpenoids have been linked to plant defense mechanisms and possess antibacterial, antitumor, and cytotoxic properties.

However, despite these general insights, the executed searches have not yielded specific, detailed comparative SAR data that directly contrasts the structural modifications of Yucalexin P-17 with those of other diterpenoid classes or natural product classes. The core requirement for section 5.4, "Comparative SAR with Related Diterpenoids and Natural Product Classes," necessitates detailed research findings and data tables that explicitly compare Yucalexin P-17's SAR to other compounds. This specific comparative data has not been found in the retrieved literature.

Therefore, it is not possible to generate section 5.4 as requested, with the required detailed comparative findings and data tables, due to the absence of this specific information in the available search results.

Chemical Synthesis and Derivatization of Yucalexin P 17

Strategies for Total Synthesis of Yucalexin P-17 Scaffold

The total synthesis of a complex natural product like a yucalexin requires a carefully designed strategy to construct its intricate polycyclic framework and control its numerous stereocenters. Synthetic approaches to related cephalotane diterpenoids often employ convergent strategies, where complex fragments of the molecule are synthesized independently before being joined. researchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For the cephalotane scaffold, key disconnections often focus on breaking down the fused ring system in a strategic manner. Common strategies reported for analogous compounds involve:

Intramolecular Cyclizations: Many syntheses build a precursor that is then prompted to form multiple rings in a single cascade. An intramolecular Pauson-Khand reaction, for instance, has been used to construct the core skeleton of several cephalotane members. researchgate.net Similarly, intramolecular Prins cyclizations have been developed to form central hexahydrofluorenol skeletons (the A-B-C ring system). researchgate.net

Cascade Reactions: A powerful strategy involves triggering a cascade of reactions to rapidly build molecular complexity. For example, a palladium-catalyzed cascade C(sp²) & C(sp³)–H activation has been developed to efficiently assemble the characteristic 6/6/6/5 tetracyclic skeleton from two simpler intermediates. researchgate.netnih.gov This approach can form multiple carbon-carbon bonds and two cycles in a single step. researchgate.net

Cycloadditions: Formal [4+2] cycloaddition reactions have been employed to construct the core structure of the cephanolide family of norditerpenoids. nih.gov This approach allows for the concise formation of the central ring systems.

A hypothetical retrosynthesis for a yucalexin P-17 type scaffold would likely disconnect at the junctions of the fused rings, leading back to more manageable mono- or bicyclic precursors that can be assembled using these advanced cyclization and cascade methodologies.

Stereoselective Synthesis of Chiral Centers

Cephalotane diterpenoids possess numerous contiguous chiral centers that must be set with precise three-dimensional control. The stereochemical complexity presents a significant hurdle in their total synthesis. thieme-connect.com Chemists employ a variety of techniques to achieve this control:

Substrate Control: Existing stereocenters in a molecule can direct the formation of new ones. This is a common strategy where the inherent shape of an intermediate guides an incoming reagent to attack from a specific face.

Reagent Control: Chiral reagents or catalysts are used to induce asymmetry. Key transformations used in the synthesis of related natural products include asymmetric dihydroxylation and directed hydrogenations, where a catalyst delivers hydrogen to one face of a double bond. researchgate.netnih.gov

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature, such as amino acids or sugars, to provide initial stereocenters that are then elaborated into the final target.

For a molecule like yucalexin P-17, a successful synthesis would likely require a combination of these methods to stereoselectively install its multiple chiral centers. For example, a remote hydroxyl group has been used to direct the hydrogenation of a tetra-substituted enone unit in the synthesis of cephanolide B, showcasing a sophisticated application of substrate control. researchgate.net

| Stereoselective Method | Description | Application in Analogous Synthesis |

| Asymmetric Dihydroxylation | Introduces two adjacent hydroxyl groups across a double bond with specific stereochemistry using a chiral catalyst. | Creation of key diol intermediates for further functionalization. nih.gov |

| Directed Hydrogenation | A functional group on the substrate (e.g., hydroxyl) coordinates to a metal catalyst, directing hydrogen delivery to one face of a nearby double bond. | Selective reduction of enones to set stereocenters in complex cyclic systems. researchgate.net |

| Intramolecular Prins Cyclization | A Lewis acid-promoted cyclization between an aldehyde and an alkene that can set multiple stereocenters in a single step. | Construction of the central A-B-C ring system of cephanolides. researchgate.netnih.gov |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Used in aldol (B89426) reactions to create specific stereoisomers of key fragments. nih.gov |

Semi-Synthesis of Yucalexin P-17 Derivatives

Semi-synthesis involves the chemical modification of a natural product that has been isolated from its natural source. This approach is valuable for generating a variety of related compounds (derivatives or analogs) to study their structure-activity relationships (SAR) and potentially improve their biological properties. nih.gov

Modification of Isolated Natural Products

Once a cephalotane diterpenoid is isolated, its structure can be modified to create new molecules. This is often more efficient than starting from scratch. Common modifications include:

Acylation: Hydroxyl (-OH) or amine (-NH2) groups present on the natural product scaffold can be readily converted to esters, carbonates, or carbamates. nih.gov This can alter properties like solubility and cell permeability.

Oxidation/Reduction: The oxidation state of various functional groups can be changed. For example, an alcohol can be oxidized to a ketone or aldehyde, while a ketone can be reduced to an alcohol, often with stereochemical implications.

Late-Stage C-H Functionalization: A powerful modern technique involves directly converting a carbon-hydrogen bond into a new functional group (e.g., C-O, C-N, or C-C bond). This allows for modifications at positions previously considered unreactive. This strategy has been successfully used in the divergent synthesis of cephanolides and ceforalides from a common intermediate. nih.govnih.gov

Introduction of Diverse Functional Groups for Enhanced Bioactivity

The primary goal of semi-synthesis is often to enhance the bioactivity or improve the drug-like properties of a natural product. nih.govresearchgate.net By introducing diverse functional groups, chemists can probe how the molecule interacts with its biological target.

Improving Pharmacokinetics: Modifications can be designed to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, adding polar groups can increase water solubility, while adding lipophilic groups can enhance membrane permeability. nih.gov

Enhancing Potency and Selectivity: Strategic placement of new functional groups can lead to stronger or more selective interactions with a biological target, thereby increasing potency and reducing off-target side effects.

Prodrug Strategies: A prodrug is an inactive derivative that is converted into the active drug inside the body. This approach can be used to overcome issues like poor solubility or rapid metabolism. Functional groups on the yucalexin scaffold, such as hydroxyls, would be ideal handles for attaching promoieties that could be cleaved enzymatically.

The complex scaffold of a natural product like yucalexin P-17, afforded by nature, provides a valuable starting point for semi-synthetic efforts to explore its therapeutic potential. nih.gov

Synthetic Challenges and Methodological Advancements in Diterpenoid Chemistry

The synthesis of complex diterpenoids like the cephalotanes is fraught with challenges that have spurred the development of new synthetic methods.

Key Synthetic Challenges:

Construction of Fused Ring Systems: Building the highly congested and often strained polycyclic core is a major obstacle. This is particularly true for systems containing medium-sized rings (e.g., seven-membered rings), which can be difficult to form. chemrxiv.org

Stereochemical Control: As discussed, the precise installation of multiple, often contiguous, stereocenters is a persistent challenge.

Quaternary Carbon Centers: Many diterpenoids contain all-carbon quaternary stereocenters (a carbon atom bonded to four other carbon atoms), which are notoriously difficult to construct due to steric hindrance. researchgate.net

Regioselectivity: Differentiating between similar functional groups or positions on a complex scaffold to ensure reactions occur at the desired site is a common problem.

Methodological Advancements: To overcome these challenges, significant advancements in synthetic methodology have been made:

Cascade Reactions: The development of novel cascade reactions, such as the palladium/norbornene co-catalyzed C-H activation cascade, allows for the rapid assembly of complex cores in a single step, significantly improving efficiency. researchgate.net

Late-Stage Functionalization: The ability to modify C-H bonds in the late stages of a synthesis provides a divergent path to a wide range of natural product analogs from a single advanced intermediate, which is invaluable for SAR studies. nih.gov

Novel Cyclizations: The invention of new cyclization methods, such as the ynol-diene cyclization to rapidly access tropone (B1200060) units, has opened new avenues for synthesizing diterpenoids with seven-membered rings. chemrxiv.org

Computational Chemistry: The use of computational tools, such as chemical network analysis, can help chemists devise more efficient and logical synthetic routes to complex targets. nih.gov

These advancements not only enable the total synthesis of previously inaccessible molecules but also provide the tools to create novel derivatives for biological investigation.

Advanced Analytical Methodologies for Yucalexin P 17 Research

Sophisticated Extraction and Purification Protocols

The initial steps in studying yucalexin P-17 involve its extraction from natural sources and subsequent purification to isolate it from other compounds.

Optimization of Solvent Systems and Extraction Techniques

The choice of solvent and extraction technique is critical for maximizing the yield and purity of yucalexin P-17. The process often begins with the successive extraction of the plant material, such as the stem of Elateriospermum tapos, with solvents of increasing polarity. acs.org A common sequence involves hexane (B92381), dichloromethane (B109758) (CH2Cl2), and methanol (B129727). acs.org Yucalexin P-17, being a moderately polar diterpene, is typically found in the dichloromethane extract. acs.org

The optimization of solvent systems is a complex process that can be guided by methodologies like the "Snyder triangle method" or the "Simplex Method" to achieve a satisfactory separation of compounds with unknown properties. researchgate.net Modern approaches may also utilize design of experiments (DoE) to systematically evaluate different solvent mixtures and identify the optimal composition for extraction. nih.gov For instance, a mixture of 2-propanol and water has been identified as effective for extracting hydrophobic compounds with polar groups. nih.gov While a universal solvent for all phytochemicals is not feasible, studies suggest that mixtures of methanol, dichloromethane, and water can be highly efficient for certain classes of compounds. asiapharmaceutics.info

Chromatographic Purification Strategies (e.g., Silica (B1680970) Gel Column Chromatography)

Following extraction, chromatographic techniques are essential for purifying yucalexin P-17. moravek.com Column chromatography is a fundamental method used for the separation of compounds from a mixture. acs.orghilarispublisher.com

For yucalexin P-17, silica gel column chromatography is a key purification step. acs.org The crude dichloromethane extract is applied to a silica gel column and eluted with a solvent gradient, typically a mixture of hexane and acetone (B3395972) with increasing polarity. acs.org This process separates the components of the extract based on their affinity for the silica gel stationary phase and solubility in the mobile phase. acs.org Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing yucalexin P-17. acs.org

Further purification may be achieved using other chromatographic methods. For instance, gel filtration chromatography on Sephadex LH-20 with a solvent system like dichloromethane-methanol can be employed to separate compounds of similar polarity. acs.org The goal of these multi-step chromatographic purifications is to obtain yucalexin P-17 with a high degree of purity, often exceeding 98%, which is necessary for accurate spectroscopic analysis and biological testing. biocrick.comnih.govnih.gov

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a pure sample of yucalexin P-17 is obtained, a combination of advanced spectroscopic and spectrometric techniques is used to determine its precise chemical structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the carbon-hydrogen framework of yucalexin P-17.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For yucalexin P-17, the ¹H NMR spectrum reveals characteristic signals, including those for methyl groups, a terminal vinyl group, and aromatic protons. acs.org For example, the spectrum shows four methyl singlets, with one being an aromatic methyl, another a tertiary methyl, and two geminal methyls. acs.org An AB system is also observed, which is indicative of specific protons in a seco-ring A triterpene-like structure. acs.org

¹³C NMR: The carbon-13 NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). acs.org In yucalexin P-17, the ¹³C NMR spectrum shows the presence of four methyl, four methylene, three methine, and nine quaternary carbons, which includes two carbonyl carbons. acs.org

2D NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms. These experiments allow researchers to map out the complete structure of yucalexin P-17 by correlating proton and carbon signals.

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental formula of yucalexin P-17. ijpras.comresearchgate.net This technique provides a highly accurate mass measurement, typically to four or more decimal places, which allows for the unambiguous determination of the molecular formula. researchgate.netalgimed.com For yucalexin P-17, HR-ESI-MS data reveals a molecular formula of C₂₀H₃₀O₃. biocrick.comclinisciences.com This information is vital for confirming the structure proposed by NMR data. spectroscopyonline.comunirioja.es

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. itwreagents.com The UV spectrum of a compound like yucalexin P-17 can help to confirm the presence of chromophores, such as the phenanthrenone (B8515091) backbone. ontosight.ai

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. scielo.org.za The IR spectrum of yucalexin P-17 shows characteristic absorption bands that correspond to specific vibrational frequencies of its chemical bonds. acs.orgspectroscopyonline.com Key absorptions include a strong band for the carbonyl group (C=O) and a broad band for the hydroxyl group (O-H), confirming the presence of these functional groups in the molecule. acs.org

Circular Dichroism (CD) for Stereochemical Assignment

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique for determining the stereochemistry of chiral molecules like yucalexin P-17. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. rsc.org

The stereochemical assignment of a chiral molecule using CD spectroscopy is often achieved by comparing the experimental CD spectrum with that of a known compound with a similar or closely related structure. chiralabsxl.com The mirror-image relationship between the CD spectra of enantiomers allows for their differentiation. chiralabsxl.com For molecules with multiple chromophores, exciton (B1674681) coupling theory can be applied to the CD spectrum to definitively determine the absolute stereochemistry. chiralabsxl.com

While "quadrant rules" were historically used to predict the sign of CD bands, their reliability has been questioned due to numerous exceptions. chiralabsxl.com A more robust approach involves establishing the absolute stereochemistry of one compound in a series through methods like X-ray crystallography. The CD spectra of other compounds in the series can then be compared to this reference to determine their relative and, consequently, absolute stereochemistry. chiralabsxl.com In the context of yucalexin P-17, which possesses multiple chiral centers, CD spectroscopy serves as an invaluable tool for unambiguously assigning its three-dimensional structure. ontosight.aiplantaedb.com The development of computational methods, such as time-dependent density functional theory (TDDFT), has further enhanced the power of CD spectroscopy by allowing for the theoretical calculation and prediction of CD spectra, which can then be compared with experimental data to confirm stereochemical assignments. mdpi.com

Quantitative Analysis of Yucalexin P-17 in Complex Matrices (e.g., Plant Extracts, Biological Samples)

The accurate quantification of yucalexin P-17 in complex mixtures such as plant extracts and biological samples is essential for understanding its biosynthesis, distribution, and potential biological effects. ajrconline.orgscholarsresearchlibrary.comresearchgate.net Various analytical techniques are employed for this purpose, each with its own set of advantages and limitations.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of compounds in complex matrices. nih.gov This method combines the high-resolution separation capabilities of UHPLC with the precise detection and fragmentation analysis of tandem mass spectrometry. oaepublish.com In a typical UHPLC-MS/MS analysis, the sample is first injected into the UHPLC system, where the components are separated based on their affinity for the stationary and mobile phases. oaepublish.com The separated components then enter the mass spectrometer, where they are ionized, and the precursor ions are selected and fragmented to produce product ions. The specific transitions from precursor to product ions are monitored, providing a high degree of selectivity and sensitivity for the target analyte. oaepublish.com

For the analysis of yucalexin P-17, a C18 column is often used for chromatographic separation, with a mobile phase typically consisting of a mixture of methanol and water. oaepublish.com The mass spectrometer is operated in selected reaction monitoring (SRM) mode to enhance sensitivity and specificity. oaepublish.com This technique has been successfully applied to the analysis of a wide range of compounds, including endocrine disruptors in greywater and amino acids in dried blood spots, demonstrating its versatility and reliability for quantitative analysis in complex samples. oaepublish.comwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.govinformaticsjournals.co.in In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. researchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. phytopharmajournal.com The mass spectrometer then provides information about the molecular weight and fragmentation pattern of the compound, allowing for its identification and quantification. researchgate.net

While GC-MS can be used for the analysis of certain phytochemicals, it may require a derivatization step for non-volatile compounds to increase their volatility. nih.gov This technique has been employed for the analysis of various plant extracts, identifying a wide range of compounds, including fatty acid methyl esters, alkanes, and other bioactive molecules. nih.govphytopharmajournal.com For yucalexin P-17, which is a diterpenoid, GC-MS could potentially be used for its analysis, likely after a suitable derivatization procedure. hmdb.ca

Method Validation Parameters (e.g., LOD, LOQ, Precision, Accuracy, Specificity)

To ensure the reliability and accuracy of quantitative analytical methods, a thorough validation process is required. scielo.brdemarcheiso17025.com This process involves the evaluation of several key parameters, as outlined by international guidelines. mdpi.com

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities or matrix components. elementlabsolutions.com

Linearity and Range: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. elementlabsolutions.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. scielo.br

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is typically assessed by analyzing samples with known concentrations of the analyte. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (within-day precision) and intermediate precision (between-day precision). chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.comresearchgate.net

A summary of typical validation parameters is provided in the table below.

| Validation Parameter | Description |

| Specificity | Ability to measure the analyte in the presence of interferences. elementlabsolutions.com |

| Linearity | Proportionality of the signal to the analyte concentration. elementlabsolutions.com |

| Range | The concentration interval over which the method is precise, accurate, and linear. scielo.br |

| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.com |

| Precision | Repeatability and reproducibility of the measurement. elementlabsolutions.com |

| LOD | The lowest concentration that can be detected. researchgate.net |

| LOQ | The lowest concentration that can be quantified with accuracy and precision. researchgate.net |

Metabolomics Approaches in Yucalexin P-17 Profiling

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. mdpi.com This approach provides a snapshot of the metabolic state of an organism and can be used to understand the effects of genetic or environmental changes. mdpi.comnih.gov In the context of yucalexin P-17 research, metabolomics can be used to profile the metabolic changes in plants that produce this compound, potentially revealing its biosynthetic pathway and its role in plant defense. mdpi.com

Targeted and Untargeted Metabolite Profiling

Metabolomics studies can be broadly categorized into two main approaches: targeted and untargeted profiling. nih.gov

Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined set of known metabolites. metabolon.com It is a hypothesis-driven approach that offers high sensitivity and selectivity, making it ideal for validating biomarkers or studying specific metabolic pathways. nih.govmetabolon.com For yucalexin P-17, a targeted approach could be used to quantify its levels and the levels of its suspected precursors and derivatives in different plant tissues or under various stress conditions. thno.org

Untargeted Metabolomics: This approach aims to detect and measure as many metabolites as possible in a sample without any preconceived bias. mdpi.commetabolon.com It is a hypothesis-generating approach that is well-suited for discovering novel biomarkers and identifying unexpected metabolic changes. metabolon.com An untargeted metabolomics study of a plant producing yucalexin P-17 could lead to the identification of previously unknown compounds related to its biosynthesis or function. nih.gov

Both targeted and untargeted metabolomics approaches often utilize techniques like LC-MS and GC-MS for data acquisition, followed by sophisticated data analysis using multivariate statistical methods to identify significant metabolic changes. mdpi.comnih.gov

A comparison of targeted and untargeted metabolomics is presented in the table below.

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Quantify a specific set of known metabolites. nih.govmetabolon.com | Profile all detectable metabolites in a sample. mdpi.commetabolon.com |

| Approach | Hypothesis-driven. metabolon.com | Hypothesis-generating. metabolon.com |

| Selectivity | High. metabolon.com | Broad. metabolon.com |

| Sensitivity | High. metabolon.com | Lower for individual compounds. metabolon.com |

| Compound ID | Based on authentic standards. mdpi.com | Requires extensive database searching and can be challenging. metabolon.com |

| Application | Validation of biomarkers, pathway analysis. metabolon.com | Discovery of new biomarkers, systems biology. mdpi.com |

Data Processing and Identification in Complex Mixtures

The analysis of Yucalexin P-17 in complex biological matrices, such as plant extracts, necessitates sophisticated data processing and identification strategies to distinguish the target compound from a multitude of other metabolites. The raw data generated by analytical techniques like liquid chromatography-mass spectrometry (LC-MS) is a complex array of signals that requires a systematic workflow to translate into meaningful chemical information.

A general workflow for the processing of untargeted metabolomics data, which is applicable to the analysis of phytoalexins like Yucalexin P-17, involves several key stages. thermofisher.com Initially, raw LC-MS data files are converted into a common format, such as mzXML or mzML, using tools like msConvert. umassmed.edu Subsequently, specialized software is employed for peak detection, which identifies distinct metabolic features within the chromatograms.

Several software packages are available for this purpose, each with its own algorithms for peak picking and deconvolution. Commonly used open-source platforms include XCMS, MAVEN, and MZmine, while instrument vendors often provide proprietary software like Compound Discoverer. nih.govcreative-proteomics.commdpi.com These programs perform retention time correction to align the chromatograms from different samples, group related peaks, and fill in any missing data points. The output is typically a feature table, which is a matrix of metabolic features with their corresponding retention times, mass-to-charge ratios (m/z), and peak intensities across all analyzed samples. waters.comnih.gov

Once the feature table is generated, statistical analyses can be performed to identify features that are significantly different between sample groups. nih.gov For the specific identification of Yucalexin P-17, the process relies on matching the experimental data with known information about the compound. This includes its accurate mass and, most importantly, its tandem mass spectrometry (MS/MS) fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to predict the elemental composition. nih.gov However, for unambiguous identification, the fragmentation pattern of the target ion is compared against spectral libraries. nih.gov Databases such as METLIN, mzCloud, and the Human Metabolome Database (HMDB) contain extensive collections of MS/MS spectra for a vast number of compounds. umassmed.edunih.govmetwarebio.com

In a study analyzing the chemical composition of aqueous extracts of Cinnamomi Ramulus, Yucalexin P-17 was identified using UPLC-Orbitrap-Exploris-120-MS/MS. The identification was based on its retention time and a comparison of its MS/MS fragmentation data with database information.

| Analytical Parameter | Value |

| Retention Time (min) | 16.06 |

| Molecular Formula | C₂₀H₃₀O₃ |

| Observed Mass [M+H]⁺ (m/z) | 273.1488 |

The fragmentation of the parent ion [M+H]⁺ at m/z 273.1488 yielded several characteristic product ions that are crucial for its identification.

| Parent Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) |

| 273.1488 | 255.1391 [M−H₂O+H]⁺ |

| 245.1534 | |

| 227.1441 [M−H₂O−CO+H]⁺ | |

| 203.1070 | |

| 149.0964 |

Table 1: Analytical data for the identification of Yucalexin P-17 in a complex mixture using LC-MS/MS.

The matching of these experimentally observed fragment ions with those in spectral databases provides a high degree of confidence in the identification of Yucalexin P-17 within a complex sample. This combination of chromatographic separation, high-resolution mass spectrometry, and sophisticated data processing and database searching is essential for the accurate and reliable study of Yucalexin P-17 in its natural context.

Future Directions and Emerging Research Avenues for Yucalexin P 17

Integrated Omics Approaches in Understanding Yucalexin P-17 Biology

Understanding the complete biological context of yucalexin P-17 within its native plant species is fundamental. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens to dissect the intricate molecular networks governing its biosynthesis, regulation, and function.

Future research could involve subjecting Yucca plants to various biotic (e.g., fungal or bacterial pathogens) and abiotic (e.g., drought, UV radiation) stressors to induce the production of yucalexin P-17. By collecting and analyzing multi-omics data at different time points, researchers could build a comprehensive model of the plant's defense response.

Genomics: Sequencing the Yucca genome would identify the biosynthetic gene cluster (BGC) responsible for producing the diterpenoid skeleton of yucalexin P-17. Comparative genomics across different Yucca species could reveal the evolutionary origins and diversification of this pathway.

Transcriptomics: RNA-sequencing (RNA-Seq) would pinpoint which genes are upregulated in response to stress, correlating their expression directly with the accumulation of yucalexin P-17. This can identify not only the core biosynthetic enzymes but also the transcription factors that regulate the pathway.

Proteomics: Analyzing the protein landscape would confirm the translation of key enzymes and identify post-translational modifications that may activate or deactivate them under specific conditions.

Metabolomics: Mass spectrometry-based metabolomic profiling would precisely quantify the levels of yucalexin P-17 and other related metabolites, providing a direct measure of the pathway's output and revealing potential metabolic cross-talk.

An integrated analysis of these datasets would allow researchers to construct a detailed gene-to-metabolite network, offering unprecedented insights into the role of yucalexin P-17 in plant defense.

Table 1: Hypothetical Omics Data for Yucalexin P-17 Biosynthesis in Yucca sp. after Fungal Elicitor Treatment

| Data Type | Key Finding (Hypothetical) | Implication |

|---|---|---|

| Genomics | Identification of a diterpene synthase gene (YsDTS1) and a cytochrome P450 gene (YsCYP71A) in a co-localized gene cluster. | These are strong candidates for the core enzymes in the yucalexin P-17 biosynthetic pathway. |

| Transcriptomics | 150-fold upregulation of YsDTS1 and 120-fold upregulation of YsCYP71A transcripts 24 hours post-elicitation. | Confirms the involvement of these genes in the stress-induced response. |

| Proteomics | Detection and quantification of YsDTS1 and YsCYP71A proteins, peaking at 36 hours post-elicitation. | Provides evidence of gene translation and timing of the enzymatic response. |

| Metabolomics | Yucalexin P-17 levels increase from undetectable to 50 µg/g fresh weight 48 hours post-elicitation. | Directly links the genetic and protein-level responses to the accumulation of the final product. |

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

The natural abundance of yucalexin P-17 is likely low, making extraction from plant sources inefficient and unsustainable for large-scale research or application. Chemoenzymatic synthesis and biocatalysis present a promising alternative for its sustainable production. This approach combines the strengths of traditional chemical synthesis with the high selectivity and efficiency of enzymes.

A prospective chemoenzymatic route could involve:

Microbial Production of a Diterpene Scaffold: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce the basic diterpenoid core of yucalexin P-17. This leverages the host's central metabolism to create the precursor molecule.

Biocatalytic Functionalization: Utilizing isolated enzymes, such as terpene synthases and cytochrome P450s discovered through omics studies, to perform specific and stereoselective modifications (e.g., hydroxylations, cyclizations) that are challenging to achieve with conventional chemistry.

Chemical Synthesis Steps: Employing chemical reactions for steps that are not readily accessible through biocatalysis, such as the introduction of specific functional groups or structural modifications.

This hybrid approach could enable the efficient and scalable production of yucalexin P-17 and facilitate the creation of novel analogs for structure-activity relationship studies by swapping or engineering the enzymes in the cascade.

Advanced Material Science Applications (Hypothetical, Non-pharmacological)

The complex, rigid structure of diterpenoids like yucalexin P-17 offers potential for development in advanced material science. While purely hypothetical at this stage, its chemical features could be exploited for non-pharmacological applications. Terpenoid-based molecules are increasingly being explored as building blocks for supramolecular materials and biopolymers due to their biocompatibility and renewable origins.

Potential research directions include:

Biopolymer Monomers: Investigating the possibility of using yucalexin P-17 or its derivatives as monomers for the synthesis of novel bioplastics. The inherent stereochemistry and functionality of the molecule could impart unique physical properties, such as thermal resistance or biodegradability, to the resulting polymer.

Self-Assembling Materials: Exploring the capacity of modified yucalexin P-17 molecules to self-assemble into ordered structures like gels or liquid crystals. Such materials could find applications in areas like sustainable electronics or specialized coatings.

These research avenues represent a significant leap from the compound's known biological role but highlight the untapped potential of complex natural products in creating next-generation materials.

Development of Novel Analytical Techniques for Enhanced Detection and Characterization

The robust detection and characterization of yucalexin P-17 in complex biological matrices is crucial for all facets of its research. While standard methods like HPLC-MS are effective, future research could focus on developing more sensitive, rapid, and field-deployable analytical techniques.

Innovations could include:

High-Resolution Mass Spectrometry (HRMS): Employing techniques like Orbitrap MS to provide highly accurate mass data, facilitating the confident identification of yucalexin P-17 and its metabolites in complex extracts without the need for authentic standards.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation. It could be invaluable for distinguishing yucalexin P-17 from its isomers, which may co-exist in the plant but possess different biological activities.

Biosensor Development: Creating electrochemical or optical biosensors for the real-time detection of yucalexin P-17. Such sensors could be used to monitor the plant's defense response in situ or for high-throughput screening applications, providing rapid analysis without extensive sample preparation.

Table 2: Comparison of Potential Analytical Techniques for Yucalexin P-17 Analysis

| Technique | Potential Advantage for Yucalexin P-17 | Research Focus |

|---|---|---|

| HPLC-LTQ-Orbitrap MS | Provides high-resolution, accurate mass data for unambiguous identification and structural elucidation of derivatives. | Metabolite profiling in stressed Yucca plants. |

| IMS-MS | Separation of yucalexin P-17 from its structural isomers. | Isomer-specific quantification and biological activity assessment. |

| Electrochemical Biosensors | Rapid, on-site detection without complex sample preparation. | Monitoring plant health and defense activation in real-time. |

| Spectrophotometry | Simple, low-cost quantification if a unique chromophore is present or can be derivatized. | Routine quantification in controlled lab experiments. |

Exploration of Undiscovered Biological Activities through High-Throughput Screening (Non-human clinical)

As a phytoalexin, yucalexin P-17 is expected to have antimicrobial properties. However, many natural products possess a range of biological activities beyond their primary ecological role. High-throughput screening (HTS) provides a powerful platform to rapidly assess yucalexin P-17 against a vast number of biological targets, potentially uncovering novel, non-human clinical applications.

Screening campaigns could focus on:

Antimicrobial Panels: Testing yucalexin P-17 against a broad spectrum of plant pathogens, including various fungi and bacteria, to characterize its spectrum of activity and potency. This could lead to its development as a natural crop protection agent.

Enzyme Inhibition Assays: Screening against enzymes relevant to agriculture, such as those involved in insect pest metabolism or fungal virulence, could identify novel modes of action.

Cell-Based Phenotypic Screens: Utilizing cell-based assays to observe the effect of yucalexin P-17 on processes like microbial biofilm formation or quorum sensing. This approach is agnostic to the specific molecular target and can reveal unexpected activities.

The data generated from HTS would not only expand our understanding of yucalexin P-17's bioactivity but also provide valuable starting points for the development of new, nature-inspired products for agricultural or biotechnological use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.